molecular formula C13H25N3O B1486337 2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 1019340-92-1

2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No. B1486337
M. Wt: 239.36 g/mol
InChI Key: JHCRVNDMNONLMP-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one” is a chemical compound . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Microwave-assisted Synthesis for Antibacterial Compounds : Research demonstrates the use of piperidine derivatives in the microwave-assisted synthesis of pyrimidine imines and thiazolidinones with notable antibacterial activity. Such compounds are synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone through a series of reactions under microwave irradiation, showcasing the efficiency and effectiveness of using piperidine frameworks in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity and Synthesis Techniques

Synthesis of Piperazine-Based Compounds with Antitumor Activities : A study on the aminomethylation of 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones with paraformaldehyde and substituted piperazines showcases the creation of tertiary amino alcohols of the piperazine series, which exhibit potential antitumor activities. This underlines the role of piperidine and piperazine derivatives in medicinal chemistry, particularly in the development of new antitumor agents (Hakobyan et al., 2020).

Synthesis of Functionalized Crown Ethers

Building-Blocks for Pyridine/Piperidine-Decorated Crown Ethers : The research on the synthesis of valuable building-blocks for the creation of functionalized crown ethers indicates the versatility of piperidine derivatives. These compounds are foundational in the development of crown ethers, which have a variety of applications in chemistry and materials science, demonstrating the utility of piperidine structures in complex synthesis pathways (Nawrozkij et al., 2014).

Corrosion Inhibition

Corrosion Inhibition in Brass : Piperidine derivatives have been explored for their corrosion inhibition properties in natural seawater, providing insights into the application of these compounds in protecting metals against corrosion. This study emphasizes the potential of piperidine derivatives in industrial applications, particularly in enhancing the durability of brass in marine environments (Raj & Rajendran, 2013).

Safety And Hazards

The safety data sheet (MSDS) for this compound is available . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-10-12-4-8-15(9-5-12)11-13(17)16-6-2-1-3-7-16/h12H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCRVNDMNONLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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